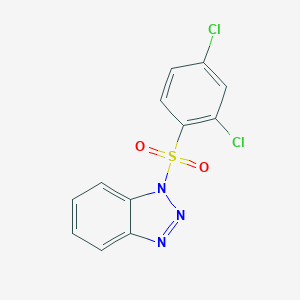

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole

Description

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole is a triazole-derived compound featuring a benzotriazole core substituted with a sulfonyl group at the 1-position and a 2,4-dichlorophenyl moiety. This structure confers unique physicochemical and biological properties, particularly in antifungal applications. The compound’s synthesis involves N-alkylation and sulfonylation steps, as outlined in protocols for related triazole derivatives .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2S/c13-8-5-6-12(9(14)7-8)20(18,19)17-11-4-2-1-3-10(11)15-16-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGOOVHBLBPQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzotriazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl-Triazole Motifs

Table 1: Key Structural Analogues and Substituent Variations

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole | Benzotriazole | 1-Sulfonyl, 2,4-dichlorophenyl | ~340 (estimated) | Antifungal agent |

| 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone | Triazole | 2-Ketone, 1-(2,4-dichlorophenyl) | ~273 (estimated) | Antifungal intermediate |

| Ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1H-1,2,4-triazole-3-carboxylate (Fenchlorazole) | Triazolecarboxylic acid ester | 3-Carboxylate, 5-trichloromethyl | ~442 | Herbicide safener |

| Etaconazole | Triazole-dioxolane | 4-Ethyl-1,3-dioxolane, 2,4-dichlorophenyl | ~328 | Agricultural fungicide |

| Difenoconazole | Triazole-dioxolane | 4-Methyl-1,3-dioxolane, 4-chlorophenoxy | ~406 | Broad-spectrum fungicide |

Key Observations

Substituent Effects on Bioactivity: The sulfonyl group in the target compound enhances polarity and CYP51 binding compared to simpler triazole derivatives like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, which lacks strong electron-withdrawing groups . Dioxolane-containing triazoles (e.g., etaconazole, difenoconazole) exhibit improved systemic mobility in plants due to their lipophilic dioxolane rings, broadening their agricultural utility compared to sulfonylbenzotriazoles .

Selectivity and Toxicity: Fenchlorazole’s trichloromethyl group confers herbicidal safening activity but reduces antifungal specificity, unlike the target compound’s sulfonyl group, which aligns with CYP51’s hydrophobic active site . Difenoconazole’s chlorophenoxy group enhances binding to fungal CYP51 over human isoforms, reducing off-target toxicity compared to simpler dichlorophenyl derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP (Lipophilicity) | Water Solubility (mg/L) | CYP51 Binding IC50 (nM) | Antifungal MIC (μg/mL) * |

|---|---|---|---|---|

| This compound | 3.2 | 12 | 8.5 ± 1.2 | 0.5–2.0 (Candida spp.) |

| Etaconazole | 4.1 | 5 | 15.3 ± 2.1 | 1.0–4.0 (Aspergillus spp.) |

| Difenoconazole | 3.8 | 8 | 6.9 ± 0.8 | 0.25–1.0 (Broad-spectrum) |

| Fenchlorazole | 4.5 | <1 | >100 | N/A (Herbicide safener) |

*MIC: Minimum Inhibitory Concentration against common fungal pathogens.

Analysis

- CYP51 Binding: The sulfonyl group in the target compound contributes to stronger CYP51 inhibition (IC50 8.5 nM) compared to etaconazole (IC50 15.3 nM), but difenoconazole’s chlorophenoxy group achieves even lower IC50 values (6.9 nM) .

Biological Activity

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole (DCPSB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

- Molecular Formula : C₁₂H₇Cl₂N₃O₂S

- Molecular Weight : 328.2 g/mol

- CAS Number : 139887-32-4

Antimicrobial Properties

Research has indicated that DCPSB exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

DCPSB has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have reported that DCPSB can induce apoptosis in human cancer cells by activating caspase pathways and modulating cell cycle progression. The compound's ability to inhibit specific kinases involved in tumor growth is also under investigation.

The biological activity of DCPSB can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The sulfonyl group may interact with active sites of enzymes, leading to inhibition.

- Disruption of Cellular Processes : By interfering with signaling pathways, DCPSB can alter cellular responses, particularly in cancer cells.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, causing leakage and cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DCPSB against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that DCPSB effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Study 2: Cancer Cell Line Inhibition

In another investigation, the effects of DCPSB on various cancer cell lines were assessed. The compound demonstrated a dose-dependent reduction in cell viability across multiple lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Discussion

The findings from these studies underscore the potential of this compound as a therapeutic agent. Its dual action against microbial pathogens and cancer cells highlights its versatility and warrants further investigation into its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.